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Compound of Interest

(2-Bromo-4-
Compound Name:

nitrophenyl)methanamine
CAS No.: 1184618-20-9

Cat. No.: B1444817

Get Quote

Executive Summary & Chemical Identity[1][2]

(2-Bromo-4-nitrophenyl)methanamine (also known as 2-Bromo-4-nitrobenzylamine) is a
functionalized benzylamine derivative employed primarily as a building block in the synthesis of
kinase inhibitors and anti-infective agents. Its solubility profile is dictated by the interplay
between its polar functional groups (primary amine, nitro) and its lipophilic halogenated core.

Chemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1444817#bc-rfq
https://www.benchchem.com/product/b1444817/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-2-bromo-4-nitrophenyl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Detail

IUPAC Name (2-Bromo-4-nitrophenyl)methanamine
Molecular Formula C7H7BrN20:2

Molecular Weight 231.05 g/mol

Physical State

Pale yellow to brown solid

Key Functional Groups

Primary Amine (-NHz), Nitro (-NOz2), Aryl
Bromide (-Br)

pKa (Predicted)

~8.5 (Conjugate acid of amine)

LogP (Predicted)

~1.8 — 2.2 (Lipophilic character dominating

neutral form)

Solubility in DMSO and Methanol: Mechanistic

Analysis

While specific empirical solubility values for this intermediate are rarely published in open

literature, its behavior can be accurately predicted and profiled using Structure-Property

Relationship (SPR) principles derived from analogous nitrobenzylamines.

A. Solubility in DMSO (Dimethyl Sulfoxide)

Status:High Solubility (>50 mg/mL expected)

DMSO is a polar aprotic solvent (

= 46.7) and is the solvent of choice for stock solution preparation of this compound.

e Mechanism:

o Dipole-Dipole Interaction: The nitro group (-NOz2) is a strong electron-withdrawing group

(EWG) that creates a significant dipole moment. DMSO, having a strong sulfoxide dipole,

stabilizes the nitro group effectively.
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o H-Bond Acceptance: The oxygen atom in DMSO acts as a strong Hydrogen Bond
Acceptor (HBA), interacting with the hydrogen atoms of the primary amine (-NHz).

o Polarizability: The large, polarizable bromine atom interacts favorably with the soft,
polarizable sulfur center of DMSO.

B. Solubility in Methanol (MeOH)

Status:Moderate to High Solubility (10—30 mg/mL expected)
Methanol is a polar protic solvent (

= 32.7) often used for reactions and purification (recrystallization).

e Mechanism:

o H-Bond Network: Methanol acts as both a Hydrogen Bond Donor (HBD) and Acceptor. It
solvates the primary amine via H-bonding.

o Solvation of Nitro Group: Methanol can hydrogen bond to the oxygen atoms of the nitro
group.

o Limitation: The lipophilic bromophenyl core reduces solubility compared to DMSO. Heating
is often required to achieve high concentrations (e.qg., for recrystallization).
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Visualization of Solvation Mechanisms

The following diagram illustrates the molecular interactions stabilizing the molecule in DMSO
versus Methanol.

DMSO (Polar Aprotic)

G-Bond Acceptor (OD

|

|

|

|

|

: Binds -NH2 protons

|

i /
i (2-Bromo-4-nitrophenyl)methanamine Stabilizes NO2 -1 S=0 Dipole

|

Solvates AmineN |

Binds Amine H

Click to download full resolution via product page

Caption: Mechanistic pathways of solvation. DMSO leverages strong dipole interactions for the
nitro group, while Methanol relies on a bidirectional H-bond network.

Experimental Protocol: Saturation Shake-Flask
Method

To determine the exact solubility for regulatory or formulation purposes (e.g., IND filing), you
must perform the Saturation Shake-Flask Method. This is the gold standard for thermodynamic
solubility.

Phase 1: Preparation
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» Weighing: Weigh approximately 10 mg of (2-Bromo-4-nitrophenyl)methanamine into a 2
mL HPLC vial (borosilicate glass).

» Solvent Addition: Add 100 pL of the target solvent (DMSO or Methanol).

o Observation: If the solid dissolves immediately, the solubility is >100 mg/mL. Add more
solid until saturation is visible (undissolved particles remain).

» Sealing: Cap the vial tightly to prevent solvent evaporation (critical for Methanol).

Phase 2: Equilibration

o Agitation: Place vials in a thermomixer or orbital shaker.
e Conditions: Shake at 25°C + 1°C for 24 hours.

o Note: For DMSO, ensure the temperature does not drop below 19°C (freezing point is
~19°C).

o Sedimentation: Stop shaking and allow the samples to stand for 4 hours (or centrifuge at
10,000 rpm for 10 mins) to pellet undissolved solids.

Phase 3: Quantification (HPLC-UV)

o Sampling: Carefully remove the supernatant.

e Dilution: Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to land
within the linear range of your calibration curve (typically 100-fold dilution).

e Analysis: Inject onto HPLC.
o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
o Wavelength: 254 nm (Aromatic ring) or 280 nm (Nitro group absorbance).

o Calculation:
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Workflow Diagram
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Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Stability & Handling Considerations

When working with (2-Bromo-4-nitrophenyl)methanamine in solution, specific precautions
are required to maintain sample integrity.

A. Chemical Stability[6]
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» Oxidation: Primary benzylamines are susceptible to air oxidation to imines or aldehydes over
time.

o Mitigation: Store DMSO/Methanol stock solutions under inert gas (Argon/Nitrogen) at
-20°C.

e Photolysis: The presence of the Nitro and Bromo groups makes the molecule potentially
photosensitive.

o Mitigation: Use amber glass vials and avoid direct light exposure.

B. Safety (Toxicity)[2]

 Nitro-aromatics: Often mutagenic or toxic. Handle in a fume hood.

e Permeability: DMSO enhances skin permeability. Do not allow DMSO solutions of this
compound to contact skin, as the solvent will carry the toxic nitro-compound directly into the
bloodstream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Solubility Profiling of (2-Bromo-4-
nitrophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1444817/docs#technical-guide-solubility-profiling-of-
2-bromo-4-nitrophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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